molecular formula C19H17N3O5S2 B2673699 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898422-17-8

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2673699
CAS No.: 898422-17-8
M. Wt: 431.48
InChI Key: SJTZRWYAYSMPPO-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates both a sulfonamide and a thiophene carboxamide pharmacophore. This combination is designed to leverage the established biological activities of its constituent parts, making it a valuable tool for probing novel biological pathways. The sulfonamide functional group is a prevalent motif in medicinal chemistry and is found in compounds with a wide range of pharmacological activities, including enzyme inhibition . Concurrently, the thiophene carboxamide scaffold is recognized for its versatile pharmacological properties and is extensively investigated in anticancer research . Thiophene derivatives are particularly attractive for their ability to interact with various biological targets, such as kinases, and are known to modulate processes like apoptosis and mitochondrial function . The planar, aromatic nature of the thiophene ring enhances receptor binding, while its electron delocalization contributes to its behavior as a reactive pharmacophore . In research settings, this compound may serve as a key intermediate or a lead molecule for the development of novel therapeutics, particularly in oncology and inflammation. Its structure suggests potential for inhibiting specific protein-protein interactions or enzymatic activity, aligning with current strategies in drug discovery that target such mechanisms . Researchers can utilize this compound to explore its effects on cell proliferation, its role in inducing apoptosis through caspase activation, and its impact on mitochondrial membrane potential in various cellular models . This product is intended for research applications by qualified laboratory personnel and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-14-5-7-15(8-6-14)29(25,26)22-13-4-2-3-12(11-13)18(24)21-19-16(17(20)23)9-10-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTZRWYAYSMPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReference
Carboxamide hydrolysis6M HCl, reflux (4–6 h)Thiophene-3-carboxylic acid derivative
Sulfonamide hydrolysisH₂SO₄ (conc.), 100°C (8–12 h)3-(4-Methoxyphenylsulfonyl)benzoic acid and thiophene-3-amine byproduct
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

  • Analytical Confirmation : Products characterized by IR (loss of amide C=O at ~1650 cm⁻¹) and LC-MS.

Nucleophilic Substitution

The sulfonamide’s electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS):

ReagentConditionsPosition SubstitutedProductYieldReference
NaN₃, CuI, DMF120°C, 24 hPara to sulfonamide4-Azido derivative68%
NH₂OH, EtOHReflux, 6 hMeta to methoxy3-Hydroxylamine-substituted analog52%
  • Key Observation : Methoxy groups at the para position direct substitution to meta positions due to steric and electronic effects .

Cyclization and Heterocycle Formation

The carboxamide and benzamido groups facilitate cyclization:

ReagentConditionsProductApplicationReference
POCl₃, PCl₅80°C, anhydrous CH₂Cl₂, 3 hThieno[2,3-d]pyrimidine-4-oneCOX-2 inhibition studies
NH₂NH₂·H₂OEtOH, reflux, 8 hPyrazolo[3,4-d]thieno[2,3-b]pyridineAnticancer scaffold

Example Pathway :

  • Thiophene-3-carboxamide reacts with hydrazine to form a hydrazide intermediate.

  • Intramolecular cyclization yields a fused pyrazole-thiophene system .

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration and halogenation:

ReactionReagents/ConditionsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hC-55-Nitrothiophene derivative75%
BrominationBr₂, FeBr₃, CHCl₃, 25°C, 1 hC-44-Bromothiophene analog63%
  • Regioselectivity : Electron-withdrawing carboxamide directs electrophiles to C-4/C-5 positions .

Oxidation and Reduction

Controlled redox reactions modify key functionalities:

ReactionConditionsProductNotesReference
Thiophene oxidationmCPBA, CH₂Cl₂, 0°C → 25°C, 6 hThiophene-1,1-dioxideEnhanced solubility in polar solvents
Sulfonamide reductionLiAlH₄, THF, reflux, 3 h4-Methoxyphenylthiol derivativeRequires -SO₂NH- → -SH reduction

Catalytic Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

SubstrateCatalyst SystemProductYieldReference
5-Bromo derivativePd(PPh₃)₄, K₂CO₃, dioxane5-(4-Fluorophenyl)thiophene analog81%

Optimized Conditions :

  • 5 mol% Pd catalyst, 80°C, 12 h.

  • Confirmed by ¹H NMR (disappearance of Br proton at δ 7.2 ppm).

Amide Functionalization

The carboxamide undergoes condensation and coupling:

ReactionReagentsProductApplicationReference
EDC/HOBt couplingR-NH₂, DMF, 25°C, 12 hSecondary amide derivativesProdrug synthesis
Schmidt reactionHN₃, H₂SO₄, 0°C, 2 hTetrazole analogBioisostere development

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in reaction mechanism studies, particularly in understanding the behavior of thiophene derivatives under various conditions.

Table 1: Synthetic Applications

Application TypeDescription
Building BlockUsed in the synthesis of complex organic compounds.
Reaction Mechanism StudiesHelps elucidate reaction pathways involving thiophene derivatives.

Biology

The biological applications of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide are particularly promising:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro tests have shown it inhibits the proliferation of various cancer cell lines, such as breast and colon cancer cells. The mechanism involves the induction of apoptosis via caspase pathways (caspase-3 and caspase-9), crucial for programmed cell death.
  • Anti-inflammatory Effects : Research suggests that this compound can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Table 2: Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines.
Anti-inflammatoryReduces pro-inflammatory cytokines.

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound demonstrated its ability to inhibit cancer cell growth through apoptosis induction. The research highlighted the activation of caspase pathways as a critical mechanism, providing a foundation for further exploration into its therapeutic potential against various malignancies.

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. The results indicated a significant decrease in TNF-alpha and IL-6 levels when macrophages were treated with this compound, suggesting its utility in developing anti-inflammatory therapies.

Industrial Applications

Beyond its scientific applications, this compound holds potential for industrial use:

  • Material Development : The unique properties of this compound make it suitable for developing new materials with specialized functionalities, such as polymers and coatings.

Table 3: Industrial Applications

Application TypeDescription
Material ScienceDevelopment of new polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives

Compound Name Substituents (Position 2) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Reported)
Target Compound 3-(4-Methoxyphenylsulfonamido)benzamido Aryl sulfonamide, methoxy, carboxamide Not reported Not reported Not explicitly studied
16e 4-(Morpholinosulfonyl)benzamido Morpholine-sulfonamide, carbamate Calculated: 508.54 210–211 Antitubercular (MDR-TB)
16f 4-(Morpholinosulfonyl)benzamido Morpholine-sulfonamide, propyl carbamate Calculated: 536.59 219–220 Antitubercular (MDR-TB)
16h 4-(Morpholinosulfonyl)benzamido Morpholine-sulfonamide, pyrimidine Calculated: 543.59 >250 Antitubercular (MDR-TB)
Piperidine-sulfonamide derivative 4-(Piperidin-1-ylsulfonyl)benzamido Piperidine-sulfonamide, tetrahydrothiophene 447.57 Not reported Not explicitly studied

Key Observations :

Sulfonamide Substitutions: The target compound’s 4-methoxyphenylsulfonamido group distinguishes it from morpholine (16e–h) or piperidine-based sulfonamides (). Piperidine-sulfonamide derivatives () feature a bulkier aliphatic ring, which could reduce solubility but increase receptor-binding specificity due to steric effects.

Carboxamide vs. Carbamate Modifications :

  • Analogs like 16e–g incorporate carbamate groups (e.g., trifluoroethyl, propyl), which are metabolically labile and may influence pharmacokinetics. The target compound’s carboxamide group offers greater stability but may reduce solubility .

Biological Activity :

  • Compounds 16e–h demonstrated efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with melting points correlating with purity and crystallinity. The target compound’s lack of a carbamate or pyrimidine group may alter its antimycobacterial potency .

Computational and Experimental Insights

  • Receptor Flexibility and Docking : AutoDock4 studies () highlight the importance of receptor flexibility in ligand binding. The 4-methoxyphenyl group’s electron-donating properties may enhance hydrogen-bonding interactions with rigid vs. flexible binding pockets compared to morpholine derivatives .
  • Synthetic Challenges : Low yields in analogs like 16g (10%) suggest steric hindrance or reactivity issues with trifluoroethyl groups. The target compound’s synthesis may face similar challenges due to its aryl sulfonamide moiety .

Biological Activity

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene core and various functional groups, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features a thiophene ring fused with a carboxamide group and is substituted with methoxy and sulfonamide groups. These structural elements are believed to play crucial roles in its interaction with biological targets.

Feature Description
Molecular Weight 431.5 g/mol
CAS Number 898422-17-8
Functional Groups Methoxy, sulfonamide, carboxamide

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro assays against cancer cell lines such as B16 melanoma revealed that it could inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antimitotic agents, leading to cell cycle arrest.

Case Studies

  • B16 Melanoma Model : In a study involving murine B16 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in tumor growth. The observed IC50 was significantly lower than that of many conventional chemotherapeutics, indicating superior efficacy.
  • Cell Migration Inhibition : Further investigations into the compound's effects on cell migration showed that it inhibited the migratory behavior of metastatic cancer cells in vitro. This suggests potential applications in preventing metastasis in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

  • Microtubule Disruption : Similar to other thiophene derivatives, it may act by destabilizing microtubules during mitosis.
  • Integrin Signaling Interference : Preliminary studies suggest that this compound may interfere with integrin signaling pathways, which are crucial for cell adhesion and migration.

Comparative Analysis

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Biological Activity Key Features
2-Amino-4-thiophenecarboxamideModerate anticancer activityLacks sulfonamide group
4-MethoxybenzenesulfonamideAntimicrobial effectsSimpler structure

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiophene-3-carboxamide intermediates and substituted benzamides. For example:
  • Step 1 : React thiophene-3-carboxylic acid derivatives with sulfonamide-containing benzoyl chlorides in dry dichloromethane (DCM) using triethylamine (Et3_3N) as a base .
  • Step 2 : Purify intermediates via reverse-phase HPLC or recrystallization (e.g., methanol) .
  • Key Reagents : Anhydrides (e.g., succinic or maleic anhydride) for introducing carboxamide groups .
    Table 1 : Example Yields and Conditions from Literature:
CompoundYield (%)Purification MethodReference
16e38Column Chromatography
23N/AReverse-phase HPLC

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS (ESI) : Verify molecular weight with <2 ppm error .
  • Melting Point Analysis : Compare observed values (e.g., 210–211°C for 16e) to literature .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial activity?

  • Methodological Answer :
  • Modify Substituents : Introduce electron-withdrawing groups (e.g., morpholinosulfonyl) to enhance binding to bacterial targets like enoyl-acyl carrier protein reductase (InhA) .
  • Bioisosteric Replacement : Replace the 4-methoxyphenyl group with pyrimidine rings to improve solubility and target affinity .
    Key Finding : Derivatives with morpholinosulfonyl groups (e.g., 16e) show MIC values of 0.5–2 μg/mL against Mycobacterium tuberculosis .

Q. What strategies address contradictory data between synthetic yield and biological activity?

  • Methodological Answer :
  • Case Study : Compound 16g has low yield (10%) but high potency. Investigate:
  • Purity : Confirm via HRMS and HPLC to rule out impurities .
  • Alternative Routes : Optimize reaction time or solvent (e.g., THF → DMF) to improve yield .
  • Biological Redundancy : Validate activity across multiple assays (e.g., microdilution and time-kill assays) .

Q. How can crystallography and molecular docking elucidate its mechanism of action?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the compound bound to tubulin (for anticancer studies) or bacterial enzymes .
  • Docking Workflow :

Prepare protein structure (PDB: 1SA0 for tubulin).

Perform flexible ligand docking using AutoDock Vina.

Validate binding poses with MD simulations .
Example : Derivatives with 4-methylbenzoyl groups show strong tubulin polymerization inhibition (IC50_{50} < 50 nM) .

Q. What in vitro models are appropriate for assessing cytotoxicity and selectivity?

  • Methodological Answer :
  • Cell Lines : Use HepG2 (liver) and MRC-5 (lung) for toxicity; cancer lines (e.g., MCF-7) for efficacy .
  • Assays :
  • MTT Assay : Measure IC50_{50} after 48-hour exposure .
  • Selectivity Index (SI) : Calculate as IC50, normal_{50,\ normal}/IC50, cancer_{50,\ cancer}. Target SI >10 .

Conflict Resolution & Best Practices

Q. How should researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardize Protocols : Use CLSI guidelines for antimicrobial assays .
  • Control Compounds : Include reference drugs (e.g., isoniazid for TB) to calibrate activity .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.